2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C10H9NO7. It is characterized by the presence of a formyl group, a methoxy group, and a nitro group attached to a phenoxy acetic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with methyl 2-bromoacetate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-(2-Carboxy-6-methoxy-4-nitrophenoxy)acetic acid.
Reduction: 2-(2-Formyl-6-methoxy-4-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxy acetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
- 2-(2-Formyl-4-nitrophenoxy)acetic acid
- 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
Uniqueness
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring influences its chemical behavior, making it a versatile compound for various applications.
Biologische Aktivität
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is an organic compound notable for its unique chemical structure, which includes a formyl group, a methoxy group, and a nitro group attached to a phenoxy acetic acid backbone. This arrangement suggests potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H9NO7, and it can be synthesized through reactions involving 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and methyl 2-bromoacetate. The synthesis typically follows a nucleophilic substitution mechanism, leading to the formation of the desired product under optimized conditions for yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study focusing on Schiff bases derived from similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the core structure can enhance biological activity .
Anticancer Potential
The compound's structural features may contribute to its anticancer properties. Investigations into related phenoxy acetic acids have shown that they can modulate biological pathways involved in cancer cell proliferation. For example, certain derivatives have been evaluated in assays targeting specific cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets within cells. The formyl group can participate in nucleophilic addition reactions, while the nitro group may undergo reduction to form reactive intermediates that influence cellular pathways. This dual reactivity enhances the compound's potential as a therapeutic agent .
Case Studies and Research Findings
- Antimicrobial Activity Study : A series of Schiff bases derived from phenoxy acetic acids were synthesized and tested for antibacterial activity. Results indicated that some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Evaluation : In vitro studies on derivatives of this compound showed IC50 values as low as 34.3 µM against specific cancer cell lines, indicating a moderate level of cytotoxicity that warrants further exploration for potential therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Notable Activity |
---|---|---|
This compound | Formyl, methoxy, nitro groups on phenoxy acetic backbone | Antimicrobial, anticancer |
2-(2-Formyl-4-nitrophenoxy)acetic acid | Similar structure but different substituents | Moderate antimicrobial activity |
4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid | Contains a pyrrole ring | Potential neuroprotective effects |
Eigenschaften
IUPAC Name |
2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPOLKGDNZXQPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394967 |
Source
|
Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25672-31-5 |
Source
|
Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.